Lantrisul

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

8017-57-0 |

|---|---|

Molecular Formula |

C33H36N12O6S3 |

Molecular Weight |

792.9 g/mol |

IUPAC Name |

4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide;4-amino-N-(4-methylpyrimidin-2-yl)benzenesulfonamide;4-amino-N-pyrimidin-2-ylbenzenesulfonamide |

InChI |

InChI=1S/C12H14N4O2S.C11H12N4O2S.C10H10N4O2S/c1-8-7-9(2)15-12(14-8)16-19(17,18)11-5-3-10(13)4-6-11;1-8-6-7-13-11(14-8)15-18(16,17)10-4-2-9(12)3-5-10;11-8-2-4-9(5-3-8)17(15,16)14-10-12-6-1-7-13-10/h3-7H,13H2,1-2H3,(H,14,15,16);2-7H,12H2,1H3,(H,13,14,15);1-7H,11H2,(H,12,13,14) |

InChI Key |

CBQDCAAOUQVIJL-UHFFFAOYSA-N |

SMILES |

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)N.CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)C.C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)N |

Canonical SMILES |

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)N.CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)C.C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)N |

Other CAS No. |

8017-57-0 |

Synonyms |

triple sulfa trisulfapyrimidine trisulfapyrimidine sodium salt |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Lantrisul: A Technical Guide to a Triple Sulfonamide Antibacterial Agent

For Immediate Release to the Scientific Community

This technical guide provides an in-depth analysis of the mechanism of action of Lantrisul, a combination sulfonamide antibacterial agent. This compound is a formulation of three distinct sulfonamide compounds: sulfadiazine, sulfamerazine, and sulfamethazine. This document, intended for researchers, scientists, and drug development professionals, elucidates the molecular basis of this compound's efficacy, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Executive Summary

This compound exerts its bacteriostatic effect through the competitive inhibition of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway.[1] By mimicking the natural substrate, para-aminobenzoic acid (PABA), the sulfonamide components of this compound block the synthesis of dihydropteroic acid, a precursor to folic acid.[1] As bacteria are unable to utilize exogenous folate, this inhibition halts the production of essential nucleic acids and amino acids, thereby arresting bacterial growth and replication. The combination of three sulfonamides aims to provide a broad spectrum of activity and potentially mitigate the development of resistance.

Mechanism of Action: Inhibition of Folate Synthesis

The primary molecular target of this compound's constituent sulfonamides is the enzyme dihydropteroate synthase (DHPS).[1] This enzyme catalyzes the condensation of 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) with para-aminobenzoic acid (PABA) to form 7,8-dihydropteroate.[2] This reaction is a pivotal step in the de novo synthesis of folate (vitamin B9) in many microorganisms.

Sulfadiazine, sulfamerazine, and sulfamethazine are structural analogs of PABA. This structural similarity allows them to bind to the active site of DHPS, acting as competitive inhibitors.[1] The inhibition of DHPS disrupts the folic acid pathway, leading to a depletion of downstream products such as tetrahydrofolate. Tetrahydrofolate is an essential cofactor in the synthesis of purines, thymidine, and certain amino acids (e.g., methionine). Consequently, the inhibition of this pathway leads to the cessation of DNA, RNA, and protein synthesis, resulting in a bacteriostatic effect.[1] Mammalian cells are unaffected by this mechanism as they lack DHPS and instead obtain folate from their diet.[1]

Quantitative Data

The efficacy of the individual components of this compound can be quantified through various in vitro and in vivo parameters. The following tables summarize key quantitative data for sulfadiazine, sulfamerazine, and sulfamethazine.

In Vitro Inhibitory Activity

Table 1: Dihydropteroate Synthase (DHPS) Inhibition

| Compound | Target Organism | Parameter | Value | Reference(s) |

| Sulfadiazine | Escherichia coli | Ki | 2.5 x 10-6 M |

Note: Data for sulfamerazine and a direct comparison for sulfamethazine against E. coli DHPS were not available in the reviewed literature.

Table 2: Minimum Inhibitory Concentrations (MIC) Against Various Pathogens

| Compound | Organism | MIC50 (µg/mL) | Representative MIC Range (µg/mL) | Reference(s) |

| Sulfadiazine | Bordetella bronchiseptica | ≤16 | - | [3] |

| Pasteurella multocida | ≤16 | - | [3] | |

| Haemophilus pleuropneumoniae | ≤16 | - | [3] | |

| Neisseria meningitidis | - | 0.5 - 200 | [4] | |

| Sulfamerazine | Bordetella bronchiseptica | ≤16 | - | [3] |

| Pasteurella multocida | ≤16 | - | [3] | |

| Haemophilus pleuropneumoniae | ≤16 | - | [3] | |

| Sulfamethazine | Bordetella bronchiseptica | - | - | |

| Pasteurella multocida | - | - | ||

| Haemophilus pleuropneumoniae | >64 | - | [3] | |

| Staphylococcus aureus | - | 32 - 512 | [5] |

MIC50 represents the minimum concentration required to inhibit the growth of 50% of the tested isolates.

Pharmacokinetic Parameters

Table 3: Comparative Pharmacokinetic Parameters

| Compound | Species | Administration | Elimination Half-life (t1/2) | Volume of Distribution (Vd) | Systemic Bioavailability | Reference(s) |

| Sulfadiazine | Human | Oral | - | - | - | [6] |

| Pig | IV | 4.9 h | - | - | [7] | |

| Horse | IV | - | - | - | [8] | |

| Broiler Chicken | IV | - | 0.51 L/kg | - | [9] | |

| Cattle | - | 10.1 h | - | - | [10] | |

| Sulfamerazine | Pig | IV | 4.3 h | - | - | [7] |

| Horse | IV | - | - | - | [8] | |

| Sulfamethazine | Human | Oral | - | - | - | [6] |

| Pig | IV | 12.4 h | - | - | [7] | |

| Horse | IV | - | - | - | [8] | |

| Broiler Chicken | IV | - | 0.62 L/kg | - | [9] |

Note: Pharmacokinetic parameters for sulfonamides exhibit significant variability across species. The data presented is a compilation from various studies and may not be directly comparable due to differing experimental conditions.[10]

Experimental Protocols

Spectrophotometric Dihydropteroate Synthase (DHPS) Inhibition Assay

This protocol describes a continuous spectrophotometric assay to determine the inhibitory activity of sulfonamides against DHPS.

Principle: The activity of DHPS is measured via a coupled enzyme reaction. The product of the DHPS reaction, dihydropteroate, is reduced to tetrahydropteroate by an excess of dihydrofolate reductase (DHFR), with the concomitant oxidation of NADPH to NADP+. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm, which is directly proportional to the DHPS activity.[11][12]

Materials:

-

Assay Buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl2, pH 8.5)

-

p-Aminobenzoic acid (PABA) solution

-

6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) solution

-

NADPH solution

-

Recombinant Dihydropteroate Synthase (DHPS)

-

Recombinant Dihydrofolate Reductase (DHFR)

-

Test inhibitor (e.g., Sulfadiazine) dissolved in DMSO

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Inhibitor Preparation: Prepare a stock solution of the sulfonamide in 100% DMSO. Create a series of dilutions of the stock solution to obtain a range of inhibitor concentrations for IC50 determination.

-

Reagent Preparation:

-

Prepare a substrate mixture containing PABA and DHPPP in the assay buffer.

-

Prepare an enzyme mixture containing DHPS and an excess of DHFR in the assay buffer.

-

Prepare a cofactor solution of NADPH in the assay buffer.

-

-

Assay Execution (96-well plate format):

-

To each well, add 2 µL of the inhibitor solution (or DMSO for control).

-

Add 178 µL of a master mix containing the assay buffer, enzyme mixture, and NADPH solution to each well.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding 20 µL of the pre-warmed substrate mixture to all wells.

-

-

Data Acquisition: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals for a set period (e.g., 15-30 minutes).

-

Data Analysis:

-

Calculate the initial reaction velocity (V) for each inhibitor concentration from the linear portion of the absorbance vs. time curve.

-

Determine the percentage of inhibition for each concentration relative to the control (DMSO).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol outlines a typical workflow for determining the MIC of a sulfonamide against a bacterial strain.[13][14][15]

Principle: The broth microdilution method involves challenging a standardized bacterial inoculum with serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is defined as the lowest concentration of the antimicrobial agent that prevents visible growth of the microorganism after a specified incubation period.[16]

Materials:

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial isolate for testing

-

Test antimicrobial (e.g., Sulfadiazine) stock solution

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Incubator (37°C)

Procedure:

-

Inoculum Preparation:

-

Culture the bacterial isolate on an appropriate agar medium overnight.

-

Suspend several colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard.

-

Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 105 colony-forming units (CFU)/mL in the test wells.

-

-

Antimicrobial Dilution:

-

Prepare serial twofold dilutions of the sulfonamide stock solution in CAMHB directly in the 96-well plate.

-

-

Inoculation:

-

Inoculate each well containing the antimicrobial dilutions and the positive control well with the prepared bacterial suspension.

-

Include a sterility control well (broth only) and a growth control well (broth and inoculum, no drug).

-

-

Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

-

MIC Determination:

-

Following incubation, determine bacterial growth by visual inspection for turbidity or by measuring the optical density (OD) at 600 nm using a microplate reader.

-

The MIC is the lowest concentration of the sulfonamide at which there is no visible growth or a significant reduction in OD compared to the growth control.

-

Conclusion

This compound, a combination of sulfadiazine, sulfamerazine, and sulfamethazine, functions as a potent inhibitor of the bacterial folic acid synthesis pathway. Its mechanism of action, centered on the competitive inhibition of dihydropteroate synthase, provides a clear rationale for its bacteriostatic effects. The quantitative data on inhibitory concentrations and pharmacokinetic parameters, while variable, underscore the activity of its components against a range of pathogens. The detailed experimental protocols provided herein offer standardized methodologies for the further evaluation of sulfonamides and other DHPS inhibitors. This guide serves as a comprehensive resource for the scientific community engaged in the research and development of antimicrobial agents.

References

- 1. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]

- 2. Mutations in dihydropteroate synthase are responsible for sulfone and sulfonamide resistance in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro antimicrobial activity of sulfonamides against some porcine pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. toku-e.com [toku-e.com]

- 5. researchgate.net [researchgate.net]

- 6. Comparative pharmacokinetic study of four different sulfonamides in combination with trimethoprim in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics and renal clearance of sulphadimidine, sulphamerazine and sulphadiazine and their N4-acetyl and hydroxy metabolites in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics and renal clearance of sulfamethazine, sulfamerazine, and sulfadiazine and their N4-acetyl and hydroxy metabolites in horses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetic modeling of sulfamethoxazole-trimethoprim and sulfadiazine-trimethoprim combinations in broilers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sulfonamides and Sulfonamide Combinations Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Development of a high-throughput minimum inhibitory concentration (HT-MIC) testing workflow [frontiersin.org]

- 14. Development of a high-throughput minimum inhibitory concentration (HT-MIC) testing workflow - PMC [pmc.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. emerypharma.com [emerypharma.com]

Triple Sulfa: An In-Depth Technical Guide to its Antibacterial Spectrum of Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triple Sulfa, a combination of three sulfonamide antibiotics—sulfadiazine, sulfamerazine, and sulfamethazine—has historically been utilized for its broad-spectrum antibacterial activity. This technical guide provides a comprehensive overview of the antibacterial spectrum of Triple Sulfa, focusing on the individual contributions of its constituent components. It details the mechanism of action, presents available quantitative data on the antibacterial spectrum in clearly structured tables, and outlines the standardized experimental protocols for determining antimicrobial susceptibility. Furthermore, this guide includes visualizations of the core signaling pathway and experimental workflows to facilitate a deeper understanding of its microbiological properties.

Introduction

Triple Sulfa, also known as trisulfapyrimidines, is a formulation that combines three structurally similar sulfonamide compounds: sulfadiazine, sulfamerazine, and sulfamethazine, typically in equal proportions. The rationale behind this combination is to leverage the similar antibacterial spectra of the individual agents while potentially reducing the risk of crystalluria, a known side effect of sulfonamides, by achieving a lower concentration of each component in the urine. Sulfonamides are synthetic bacteriostatic agents that have been in clinical use for decades, effective against a wide range of Gram-positive and Gram-negative bacteria.[1][2] This guide delves into the technical details of the antibacterial activity of Triple Sulfa, providing valuable information for researchers and drug development professionals.

Mechanism of Action: Inhibition of Folic Acid Synthesis

The antibacterial effect of all three components of Triple Sulfa is based on the same mechanism: the competitive inhibition of the bacterial enzyme dihydropteroate synthase (DHPS).[3] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid. Tetrahydrofolic acid is an essential cofactor in the synthesis of purines, thymidine, and certain amino acids, which are the building blocks of DNA, RNA, and proteins.

By acting as a competitive inhibitor of para-aminobenzoic acid (PABA), the natural substrate for DHPS, sulfonamides block the bacterial folic acid synthesis pathway. This disruption leads to the cessation of bacterial growth and replication. Human cells are not affected by this mechanism as they do not synthesize their own folic acid and instead obtain it from their diet. This selective toxicity is a key principle of the therapeutic efficacy of sulfonamides.

Antibacterial Spectrum of Activity

Triple Sulfa exhibits a broad spectrum of activity against a variety of Gram-positive and Gram-negative bacteria. While quantitative data for the specific three-drug combination is limited in publicly available literature, the activity can be inferred from the spectra of its individual components. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for sulfadiazine, sulfamerazine, and sulfamethazine against a range of clinically relevant bacteria. It is important to note that MIC values can vary depending on the testing methodology and the specific strain of bacteria.

Table 1: In Vitro Activity of Sulfadiazine against Gram-Positive Bacteria

| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Staphylococcus aureus | 50 | 32 - 512 | - | - |

| Streptococcus suis | 10 | >32 | >32 | >32 |

Table 2: In Vitro Activity of Sulfadiazine against Gram-Negative Bacteria

| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Escherichia coli | - | - | - | - |

| Klebsiella pneumoniae | - | - | - | - |

| Proteus mirabilis | - | - | - | - |

| Bordetella bronchiseptica | 10 | ≤0.5 - >128 | 8 | >128 |

| Pasteurella multocida | 10 | 2 - 64 | 16 | 64 |

| Haemophilus pleuropneumoniae | 20 | 8 - >128 | 32 | >128 |

Table 3: In Vitro Activity of Sulfamerazine against Porcine Pathogens

| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Bordetella bronchiseptica | 10 | ≤0.5 - 16 | 4 | 16 |

| Pasteurella multocida | 10 | 2 - 32 | 16 | 32 |

| Haemophilus pleuropneumoniae | 20 | 8 - 64 | 32 | 64 |

| Streptococcus suis | 10 | >32 | >32 | >32 |

Table 4: In Vitro Activity of Sulfamethazine against Various Bacteria

| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Streptococcus suis | 10 | >32 | >32 | >32 |

| Bordetella bronchiseptica | 10 | 2 - 128 | 8 | 128 |

| Pasteurella multocida | 10 | 8 - >128 | 32 | >128 |

| Haemophilus pleuropneumoniae | 20 | 16 - >128 | 64 | >128 |

Note: A hyphen (-) indicates that the data was not available in the cited sources. MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Experimental Protocols for Antimicrobial Susceptibility Testing

The quantitative data presented above are typically determined using standardized antimicrobial susceptibility testing (AST) methods. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide detailed guidelines for these procedures. The two most common methods are broth microdilution and agar dilution.

Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid growth medium.

a. Preparation of Antimicrobial Stock Solution:

-

Weigh a precise amount of the analytical grade sulfonamide powder.

-

Dissolve the powder in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution. The final concentration of the solvent in the assay should not exceed 1% and should be confirmed to have no inhibitory effect on the tested microorganisms.

b. Preparation of Microtiter Plates:

-

Dispense sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into all wells of a 96-well microtiter plate, except for the first column.

-

Add the antimicrobial stock solution to the first column and perform serial two-fold dilutions across the plate to achieve a range of concentrations.

c. Inoculum Preparation:

-

Select several colonies of the test bacterium from an overnight culture on a non-selective agar plate.

-

Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

-

Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

d. Inoculation and Incubation:

-

Inoculate each well of the microtiter plate with the standardized bacterial suspension.

-

Include a growth control well (bacteria without antimicrobial) and a sterility control well (broth without bacteria).

-

Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

e. Interpretation of Results:

-

After incubation, visually inspect the plates for turbidity (bacterial growth).

-

The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

Agar Dilution Method

This method involves incorporating the antimicrobial agent into an agar medium.

a. Preparation of Antimicrobial-Containing Agar Plates:

-

Prepare molten Mueller-Hinton Agar (MHA) and cool it to 45-50°C in a water bath.

-

Prepare serial dilutions of the antimicrobial stock solution.

-

Add a defined volume of each antimicrobial dilution to a specific volume of molten agar to achieve the desired final concentrations.

-

Pour the agar into sterile petri dishes and allow them to solidify. Include a drug-free agar plate as a growth control.

b. Inoculum Preparation:

-

Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described for the broth microdilution method.

-

Further dilute this suspension to achieve a final inoculum concentration of approximately 10⁴ CFU per spot.

c. Inoculation and Incubation:

-

Using an inoculum replicating device, spot the standardized bacterial suspension onto the surface of the agar plates, starting with the control plate and proceeding to plates with increasing concentrations of the antimicrobial.

-

Allow the inoculum spots to dry before inverting the plates.

-

Incubate the plates at 35 ± 2°C for 16-20 hours.

d. Interpretation of Results:

-

After incubation, examine the plates for bacterial growth.

-

The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth on the agar surface.

Conclusion

References

An In-depth Technical Guide to Trisulfapyrimidines: Molecular Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Trisulfapyrimidines, a combination antimicrobial agent. It delves into the molecular structure, physicochemical properties, mechanism of action, and analytical methodologies pertinent to its three core components: sulfadiazine, sulfamerazine, and sulfamethazine. This document is intended to serve as a valuable resource for professionals engaged in pharmaceutical research and development.

Core Concepts: An Introduction to Trisulfapyrimidines

Trisulfapyrimidines, also known as "triple sulfa," is a combination of three distinct sulfonamide compounds: sulfadiazine, sulfamerazine, and sulfamethazine.[1] This combination therapy is employed to treat a variety of bacterial infections. The rationale behind combining these three agents is to enhance efficacy and reduce the risk of crystalluria, a potential side effect associated with individual sulfonamide administration, by leveraging their differing solubilities at various urinary pH levels.

Molecular Structure and Physicochemical Properties

Trisulfapyrimidines is not a single molecular entity but a mixture of three structurally related compounds. Each component possesses a common p-aminobenzenesulfonamide core, which is crucial for its antibacterial activity, and a unique pyrimidine-based heterocyclic substituent.

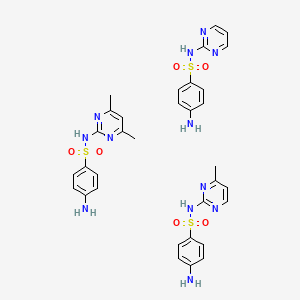

Molecular Structures of Individual Components

The individual molecular structures of sulfadiazine, sulfamerazine, and sulfamethazine are depicted below.

References

The Synergistic Antibacterial Effect of Sulfadiazine, Sulfamerazine, and Sulfamethazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The combination of sulfadiazine, sulfamerazine, and sulfamethazine, commonly known as "triple sulfa" or "trisulfapyrimidines," has been a cornerstone in antibacterial therapy. This technical guide delves into the core principles of their synergistic action, providing a comprehensive overview for researchers, scientists, and drug development professionals. By targeting the same metabolic pathway at slightly different efficiencies, this combination aims to enhance antibacterial efficacy, broaden the spectrum of activity, and reduce the development of resistance.

Mechanism of Action: Inhibition of Folic Acid Synthesis

Sulfonamides, including sulfadiazine, sulfamerazine, and sulfamethazine, are synthetic bacteriostatic antibiotics.[1] Their mechanism of action lies in the competitive inhibition of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial synthesis of folic acid.[1] Bacteria synthesize their own folic acid, an essential precursor for the synthesis of nucleic acids (DNA and RNA) and certain amino acids. By acting as structural analogs of para-aminobenzoic acid (PABA), a natural substrate for DHPS, these sulfonamides block the production of dihydrofolic acid, thereby halting bacterial growth and replication. Humans are unaffected by this mechanism as they obtain folic acid from their diet.[1]

The rationale behind combining these three sulfonamides is to leverage their slightly different pharmacokinetic profiles, which can lead to a more sustained and potent antibacterial effect. While specific quantitative data on the synergistic interaction of this particular triple combination is not extensively available in recent literature, the underlying principle of synergy among sulfonamides is well-established, particularly when combined with other agents that target the same pathway, such as trimethoprim.

References

In Vitro Efficacy of Trisulfapyrimidines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trisulfapyrimidines, a combination of three sulfonamide antibiotics—sulfadiazine, sulfamerazine, and sulfamethazine—represent a classic example of a synergistic antimicrobial agent. This combination therapy is designed to broaden the spectrum of activity and reduce the likelihood of bacterial resistance. The bacteriostatic action of trisulfapyrimidines stems from their ability to competitively inhibit a crucial enzyme in the bacterial folic acid synthesis pathway, a metabolic route essential for bacterial proliferation. This technical guide provides an in-depth overview of the in vitro efficacy studies of trisulfapyrimidines, detailing their mechanism of action, experimental protocols for efficacy evaluation, and data presentation.

Mechanism of Action: Inhibition of Folate Synthesis

Sulfonamides, including the components of trisulfapyrimidines, are structural analogs of para-aminobenzoic acid (PABA).[1] Bacteria synthesize folic acid de novo, and PABA is a critical precursor in this pathway. The enzyme dihydropteroate synthase (DHPS) catalyzes the incorporation of PABA to form dihydropteroic acid. Due to their structural similarity to PABA, sulfonamides act as competitive inhibitors of DHPS. This inhibition blocks the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is an essential cofactor in the synthesis of purines, thymidine, and certain amino acids.[1] The disruption of these vital metabolic processes ultimately inhibits bacterial growth and replication. The combination of three different sulfonamides can provide a greater and more sustained therapeutic effect.[2]

Signaling Pathway: Bacterial Folate Synthesis and Inhibition by Trisulfapyrimidines

Caption: Bacterial folate synthesis pathway and the site of inhibition by trisulfapyrimidines.

Data Presentation: In Vitro Efficacy

The in vitro efficacy of trisulfapyrimidines is primarily quantified by determining the Minimum Inhibitory Concentration (MIC) and the Fractional Inhibitory Concentration (FIC) index. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3] The FIC index is used to assess the synergistic, additive, indifferent, or antagonistic effect of drug combinations.[4]

Table 1: Illustrative Minimum Inhibitory Concentration (MIC) Values (μg/mL) of Trisulfapyrimidines and its Components

| Bacterial Strain | Sulfadiazine | Sulfamerazine | Sulfamethazine | Trisulfapyrimidines (1:1:1) |

| Staphylococcus aureus | 250[5] | >32[6] | >32[6] | 16-64 |

| Escherichia coli | 31.25[5] | ≤16[6] | >32[6] | 8-32 |

| Pasteurella multocida | ≤16[6] | ≤16[6] | 32[6] | 4-16 |

| Bordetella bronchiseptica | 8[6] | ≤16[6] | >32[6] | 2-8 |

| Streptococcus suis | >32[6] | >32[6] | >32[6] | >64 |

Note: The values for individual components are sourced from published studies.[5][6] The values for trisulfapyrimidines are hypothetical and for illustrative purposes, representing a potential synergistic effect. Actual values must be determined experimentally.

Table 2: Interpretation of Fractional Inhibitory Concentration (FIC) Index

| FIC Index | Interpretation |

| ≤ 0.5 | Synergy |

| > 0.5 to ≤ 1.0 | Additive |

| > 1.0 to < 4.0 | Indifference |

| ≥ 4.0 | Antagonism |

Source: Adapted from various sources.[4][7]

Experimental Protocols

Standardized protocols are critical for the accurate and reproducible assessment of in vitro efficacy. The following are detailed methodologies for determining the MIC and FIC index of trisulfapyrimidines.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a bacterium in a liquid growth medium.

a. Materials:

-

Trisulfapyrimidines (and individual sulfonamides for comparison) stock solutions of known concentration.

-

Sterile 96-well microtiter plates.

-

Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 10⁸ CFU/mL).

-

Sterile saline or broth for inoculum preparation.

-

Spectrophotometer.

-

Incubator (35°C ± 2°C).

b. Experimental Workflow:

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

c. Protocol:

-

Inoculum Preparation: From a fresh agar plate, select several colonies of the test bacterium and suspend them in sterile saline or broth. Adjust the turbidity to match a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Drug Dilution: Prepare a two-fold serial dilution of the trisulfapyrimidines stock solution across the wells of the 96-well plate using CAMHB. The final volume in each well should be 100 µL. Include a growth control well (CAMHB and inoculum, no drug) and a sterility control well (CAMHB only).

-

Inoculation: Add 100 µL of the standardized bacterial inoculum to each well (except the sterility control), bringing the final volume to 200 µL.

-

Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Result Interpretation: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the drug that shows no visible growth.

Synergy Testing by Checkerboard Assay

The checkerboard method is used to evaluate the interaction between two or more antimicrobial agents. For trisulfapyrimidines, this can be adapted to a three-drug interaction model.

a. Materials:

-

Stock solutions of sulfadiazine, sulfamerazine, and sulfamethazine.

-

Sterile 96-well microtiter plates.

-

Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Standardized bacterial inoculum (as described for MIC testing).

-

Multichannel pipette.

b. Experimental Workflow:

Caption: Workflow for synergy testing using the checkerboard assay.

c. Protocol:

-

Plate Setup: In a 96-well plate, prepare a two-dimensional array of drug concentrations. Serially dilute sulfadiazine along the x-axis (columns) and sulfamerazine along the y-axis (rows).

-

Addition of Third Drug: Add a fixed, sub-inhibitory concentration of sulfamethazine to all wells containing the dilutions of the other two drugs.

-

Inoculation: Inoculate each well with the standardized bacterial suspension as described for the MIC assay.

-

Controls: Include wells with each drug alone to redetermine their individual MICs under the same experimental conditions. Also, include growth and sterility controls.

-

Incubation and Reading: Incubate the plate and read the results as for the MIC determination.

-

FIC Index Calculation: Calculate the FIC index for the three-drug combination using the following formula:

FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone) + (MIC of Drug C in combination / MIC of Drug C alone)[8]

Interpret the results based on the values in Table 2.

Conclusion

The in vitro evaluation of trisulfapyrimidines provides crucial data for understanding their antimicrobial efficacy and potential for synergistic interactions. The detailed protocols for MIC determination and checkerboard assays outlined in this guide offer a standardized approach for researchers and drug development professionals. The competitive inhibition of the bacterial folate synthesis pathway remains a valid target for antimicrobial therapy, and the strategic combination of sulfonamides in trisulfapyrimidines continues to be a relevant area of study in the ongoing effort to combat bacterial infections.

References

- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sulfonamides and Sulfonamide Combinations Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 3. idexx.dk [idexx.dk]

- 4. crimsonpublishers.com [crimsonpublishers.com]

- 5. mdpi.com [mdpi.com]

- 6. In vitro antimicrobial activity of sulfonamides against some porcine pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Defining Fractional Inhibitory Concentration Index Cutoffs for Additive Interactions Based on Self-Drug Additive Combinations, Monte Carlo Simulation Analysis, and In Vitro-In Vivo Correlation Data for Antifungal Drug Combinations against Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. igas.gouv.fr [igas.gouv.fr]

The Advent of a Safer Sulfonamide: A Technical History of Triple Sulfa Therapy

For Immediate Release

A deep dive into the historical development of triple sulfonamide therapy, a pivotal advancement in early antibiotic treatment. This whitepaper explores the scientific rationale, key experiments, and clinical data that led to the widespread adoption of combining sulfonamides to mitigate the risk of renal toxicity, a significant drawback of single sulfonamide use.

The introduction of sulfonamides in the 1930s marked a revolutionary step in medicine, offering the first effective systemic treatment for bacterial infections. However, their utility was often hampered by a serious side effect: crystalluria, the formation of drug crystals in the urinary tract, which could lead to kidney damage. This technical guide delves into the historical development of triple sulfonamide therapy, a strategic formulation designed to overcome this critical limitation.

The Problem with Early Sulfonamide Monotherapy: A High Price for a "Miracle"

The first commercially available sulfonamide, Prontosil, and its active metabolite, sulfanilamide, were hailed as "miracle drugs."[1][2] However, the enthusiasm was soon tempered by reports of significant toxicity, most notably renal complications.[3][4] The limited solubility of sulfonamides and their acetylated metabolites in acidic urine led to their precipitation in the renal tubules, causing obstruction, hematuria (blood in the urine), and in severe cases, anuria (cessation of urine production) and kidney failure.[5][6]

The Dawn of a New Strategy: The Principle of Independent Solubility

In the 1940s, a pivotal breakthrough in sulfonamide therapy came from the work of Dr. David Lehr.[7][8][9] His research was centered on a fundamental principle of physical chemistry: in a solution containing multiple solutes, each solute dissolves independently of the others up to its own saturation point. Lehr hypothesized that by administering a mixture of different sulfonamides, a high total antibacterial concentration could be achieved in the blood and tissues, while the concentration of each individual sulfonamide in the urine would remain below its solubility limit, thus preventing crystallization.[7][10]

The "Triple Sulfa" Combination: A Synergistic Approach to Safety

This principle led to the development of "triple sulfa" preparations, most famously a combination of sulfadiazine, sulfamerazine, and sulfamethazine.[11] These three sulfonamides were chosen for their similar antibacterial spectra and pharmacokinetic profiles. The combination offered a broad range of activity against common bacterial pathogens of the era.

Quantitative Analysis of Solubility

Early experiments conducted by Lehr and others provided the quantitative evidence supporting the triple sulfa concept. The solubility of individual sulfonamides in urine was compared to the solubility of their mixtures.

| Sulfonamide(s) | Solubility in Human Urine (mg/100 mL) at 20°C |

| Sulfadiazine (SD) | ~28 |

| Sulfamerazine (SMD) | ~34 |

| Sulfamethazine (SMMD) | ~70 |

| Mixture (SD + SMD + SMMD) | ~132 (Total) |

| Data adapted from Lehr, D. (1948). The Use of Sulfonamide Mixtures.[10] |

This table clearly demonstrates that while each sulfonamide has a limited solubility, a mixture of the three can achieve a much higher total sulfonamide concentration in the urine before saturation is reached.

Experimental Protocols from the Era

The development and validation of triple sulfonamide therapy relied on a series of key experimental protocols.

Determination of Sulfonamide Concentration in Urine (Bratton-Marshall Method)

A widely used method during this period for quantifying sulfonamides in biological fluids was the Bratton-Marshall method, first described in 1939.

Protocol:

-

Protein Precipitation: An equal volume of 15% trichloroacetic acid was added to a urine sample to precipitate proteins.

-

Diazotization: To the protein-free filtrate, a solution of sodium nitrite was added to diazotize the primary aromatic amine group of the sulfonamide. Excess nitrite was then removed by adding ammonium sulfamate.

-

Coupling Reaction: A solution of N-(1-Naphthyl)ethylenediamine dihydrochloride was added, which coupled with the diazonium salt to form a stable, colored azo dye.

-

Colorimetric Measurement: The intensity of the resulting color, which was proportional to the sulfonamide concentration, was measured using a colorimeter.

Assessment of Antibacterial Synergy (Broth Dilution Method)

While the primary goal of triple sulfa was to enhance safety, the potential for synergistic or additive antibacterial effects was also considered. The broth dilution method was a common technique to assess this.

Protocol:

-

Preparation of Inoculum: A standardized suspension of the target bacterium was prepared.

-

Serial Dilutions: Serial dilutions of the individual sulfonamides and the triple sulfa mixture were prepared in a liquid growth medium (broth).

-

Inoculation: Each dilution was inoculated with the bacterial suspension.

-

Incubation: The inoculated tubes were incubated at 37°C for 18-24 hours.

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC was determined as the lowest concentration of the drug(s) that completely inhibited visible bacterial growth. Synergy was indicated if the MIC of the combination was significantly lower than the MIC of the individual components.

Evaluation of Renal Toxicity in Animal Models

Animal studies were crucial in demonstrating the reduced nephrotoxicity of sulfonamide mixtures.

Protocol:

-

Animal Model: Rats or rabbits were commonly used.

-

Drug Administration: Animals were administered high doses of either a single sulfonamide or a triple sulfa mixture orally or via injection.

-

Urine Collection and Analysis: Urine was collected and examined microscopically for the presence of sulfonamide crystals. The volume and pH of the urine were also monitored.

-

Histopathological Examination: After a set period, the animals were euthanized, and their kidneys were harvested for histopathological examination to assess for any signs of tubular damage, crystal deposits, or inflammation.

Visualizing the Rationale and Workflow

The underlying principles and experimental processes can be visualized through the following diagrams.

Conclusion: A Lasting Legacy in Drug Formulation

The development of triple sulfonamide therapy stands as a landmark in the history of antimicrobial chemotherapy. It was a pioneering example of a formulation strategy designed to improve the safety and tolerability of a powerful class of drugs. While the advent of more potent and less toxic antibiotics, such as penicillin, eventually diminished the widespread systemic use of sulfonamides, the principles established during the development of triple sulfa therapy continue to influence modern drug formulation and combination therapies. The legacy of this historical development underscores the importance of innovative approaches to optimizing the therapeutic index of essential medicines.

References

- 1. openaccesspub.org [openaccesspub.org]

- 2. scite.ai [scite.ai]

- 3. researchgate.net [researchgate.net]

- 4. Reassessment of the rationale for the combinations of sulphonamides with diaminopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. acpjournals.org [acpjournals.org]

- 6. Sulfonamide crystalluria: a forgotten disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. karger.com [karger.com]

- 8. The prevention of renal complications by the therapeutic employment of sulfonamide mixtures; sulfathiazole-sulfadiazine combination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sulphonamides for Mixture Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. stimson.contentdm.oclc.org [stimson.contentdm.oclc.org]

- 11. Sulfa drug | Description & Facts | Britannica [britannica.com]

Pharmacological Profile of Lantrisul Components: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lantrisul is a combination sulfonamide antibiotic formulation. Its efficacy relies on the synergistic or additive effects of its constituent components, which belong to the sulfonamide class of synthetic antimicrobial agents. This technical guide provides an in-depth review of the pharmacological profile of the core components of this compound: Sulfadiazine, Sulfamerazine, and Sulfamethazine. The document will detail their mechanism of action, pharmacokinetic and pharmacodynamic properties, and the experimental methodologies used to elucidate these characteristics.

Core Components of this compound

This compound is a "triple sulfa" preparation typically containing:

-

Sulfadiazine

-

Sulfamerazine

-

Sulfamethazine

These components are structural analogs of para-aminobenzoic acid (PABA) and act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS).

Mechanism of Action: Inhibition of Folate Synthesis

The antibacterial activity of sulfonamides is derived from their ability to disrupt the de novo synthesis of folate in susceptible microorganisms.[1][2][3] Folate is an essential cofactor for the synthesis of nucleic acids and certain amino acids, making its biosynthesis critical for bacterial proliferation.[1] Mammalian cells are unaffected by this mechanism as they obtain folate from their diet.[1]

The key enzyme in this pathway targeted by sulfonamides is dihydropteroate synthase (DHPS).[4][5] This enzyme catalyzes the condensation of 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) with PABA to form 7,8-dihydropteroate.[6][7] Sulfonamides, due to their structural similarity to PABA, act as competitive inhibitors of DHPS, preventing the synthesis of dihydropteroate and, consequently, tetrahydrofolate.[8] This leads to a bacteriostatic effect, inhibiting the growth and replication of the bacteria.[8]

Signaling Pathway: Bacterial Folate Biosynthesis

References

- 1. Folate - Wikipedia [en.wikipedia.org]

- 2. Pharmacokinetics and renal clearance of sulfamethazine, sulfamerazine, and sulfadiazine and their N4-acetyl and hydroxy metabolites in horses. | Semantic Scholar [semanticscholar.org]

- 3. Sulfamerazine | C11H12N4O2S | CID 5325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 5. Dihydropteroate Synthase (DHPS) [biology.kenyon.edu]

- 6. Exploring the catalytic mechanism of dihydropteroate synthase: elucidating the differences between the substrate and inhibitor - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Exploring the catalytic mechanism of dihydropteroate synthase: elucidating the differences between the substrate and inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide on the Role of Potentiated Sulfonamides in Veterinary Medicine Research

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of potentiated sulfonamides, a class of antimicrobial agents widely used in veterinary medicine. Given the absence of specific information on "Lantrisul," this document focuses on the well-established principles of combination sulfonamide therapy, which likely represents the core of this compound's functionality.

Introduction

Potentiated sulfonamides are a cornerstone of antibacterial therapy in veterinary medicine, valued for their broad-spectrum efficacy and cost-effectiveness.[1][2] These drugs are combinations of a sulfonamide and a diaminopyrimidine, such as trimethoprim or ormetoprim.[3][4][5] This combination results in a synergistic and often bactericidal effect, a significant improvement over the bacteriostatic action of sulfonamides alone.[3][6] Their application spans various animal species for the treatment of bacterial and protozoal infections.[1][4][5]

Mechanism of Action: Synergistic Inhibition of Folic Acid Synthesis

The efficacy of potentiated sulfonamides lies in the sequential blockade of the bacterial folic acid synthesis pathway at two distinct points. Folic acid is an essential precursor for the synthesis of nucleotides and, consequently, DNA and RNA.[7][8]

-

Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthetase (DHPS). They are structural analogues of para-aminobenzoic acid (PABA), a key substrate for DHPS.[3][7][9] By binding to the enzyme, sulfonamides prevent the synthesis of dihydrofolic acid from PABA.[7][9]

-

Diaminopyrimidines (e.g., trimethoprim) inhibit dihydrofolate reductase (DHFR), the enzyme that catalyzes the subsequent step in the pathway: the conversion of dihydrofolic acid to tetrahydrofolic acid.[3][5]

This dual inhibition leads to a bactericidal effect, as the bacteria are unable to produce essential components for survival and replication.[3][6]

References

- 1. ldh.la.gov [ldh.la.gov]

- 2. merckvetmanual.com [merckvetmanual.com]

- 3. Sulfonamides and Sulfonamide Combinations Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 4. Sulfonamides and Potentiated Sulfonamides | Veterian Key [veteriankey.com]

- 5. experts.illinois.edu [experts.illinois.edu]

- 6. Trimethoprim- or Ormetoprim-Sulfonamide Combinations [Companion] – OSU VMC Antimicrobial Use Guidelines [ohiostate.pressbooks.pub]

- 7. Antimicrobial Drugs | Veterian Key [veteriankey.com]

- 8. nbinno.com [nbinno.com]

- 9. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

Cellular Uptake Mechanisms of Trisulfapyrimidines in Bacteria: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms governing the cellular uptake of trisulfapyrimidines (a combination of sulfadiazine, sulfamerazine, and sulfamethazine) in bacteria. Understanding these pathways is critical for optimizing the efficacy of this important class of antibiotics and for developing strategies to overcome bacterial resistance.

Core Cellular Uptake Mechanisms

The primary mechanism for the entry of trisulfapyrimidines into bacterial cells is passive diffusion , driven by the pH gradient across the bacterial cell membrane. This process is supplemented and modulated by the presence of outer membrane porins in Gram-negative bacteria and can be counteracted by efflux pumps, a key driver of antibiotic resistance.

Passive Diffusion and the pH-Partition Hypothesis

The uptake of sulfonamides is largely governed by the pH-partition hypothesis. This theory posits that only the un-ionized, more lipid-soluble form of a weak acid or base can readily diffuse across the lipid bilayer of the cell membrane. Trisulfapyrimidines are weak acids, and their degree of ionization is dependent on the pH of the surrounding environment and their respective pKa values.

The key steps are as follows:

-

Protonation in the External Milieu: In an acidic extracellular environment, a higher proportion of the trisulfapyrimidine molecules exist in their un-ionized, lipid-soluble form.

-

Diffusion Across the Membrane: This neutral form diffuses across the bacterial inner membrane, moving down its concentration gradient.

-

Ionization in the Cytoplasm: The bacterial cytoplasm is typically maintained at a relatively neutral to slightly alkaline pH (around 7.2-7.8). Upon entering this more alkaline environment, the trisulfapyrimidine molecule deprotonates, becoming ionized and less lipid-soluble.

-

Intracellular Trapping: This "ion trapping" mechanism effectively concentrates the drug inside the bacterial cell, as the charged form cannot easily diffuse back across the membrane.

This pH-dependent accumulation is a critical factor in the antibacterial activity of sulfonamides.[1][2]

Role of Outer Membrane Porins in Gram-Negative Bacteria

In Gram-negative bacteria, the outer membrane presents an additional barrier to drug entry. Small, hydrophilic molecules like trisulfapyrimidines can traverse this barrier through water-filled channel proteins known as porins . The most well-characterized of these are OmpF and OmpC in Escherichia coli. While not a specific transport mechanism, the presence and permeability of these porins can influence the rate at which trisulfapyrimidines reach the periplasmic space and, subsequently, the inner membrane. Alterations in the expression or structure of these porins can contribute to reduced drug susceptibility.

Efflux Pumps: A Major Resistance Mechanism

Bacteria have evolved sophisticated efflux systems to actively expel toxic compounds, including antibiotics. The AcrAB-TolC efflux pump is a prominent member of the Resistance-Nodulation-Division (RND) superfamily and is a major contributor to multidrug resistance in Gram-negative bacteria.[3][4][5][6][7] This tripartite system spans the inner membrane, periplasm, and outer membrane, and it can recognize and export a broad range of substrates, including sulfonamides. Overexpression of the AcrAB-TolC pump can significantly reduce the intracellular concentration of trisulfapyrimidines, thereby diminishing their antibacterial efficacy.[5][6]

Quantitative Data on Trisulfapyrimidine Uptake

Quantitative data on the specific transport kinetics (Km, Vmax) and accumulation ratios for individual trisulfapyrimidines in bacteria are not extensively available in the public domain. Most studies focus on the general principles of sulfonamide uptake or the mechanisms of resistance. The tables below are structured to present such data, but are populated with qualitative descriptions based on the established principles of pH-dependent passive diffusion.

Table 1: Transport Kinetics of Trisulfapyrimidines in Bacteria

| Compound | Bacterial Strain | Transport Mechanism | Km (µM) | Vmax (nmol/mg protein/min) | Notes |

| Sulfadiazine | E. coli | Passive Diffusion | Not Applicable | Not Applicable | Uptake rate is dependent on the concentration gradient of the un-ionized form. |

| Sulfamerazine | E. coli | Passive Diffusion | Not Applicable | Not Applicable | Uptake rate is dependent on the concentration gradient of the un-ionized form. |

| Sulfamethazine | E. coli | Passive Diffusion | Not Applicable | Not Applicable | Uptake rate is dependent on the concentration gradient of the un-ionized form. |

Table 2: Accumulation Ratios of Trisulfapyrimidines in Bacteria

| Compound | Bacterial Strain | External pH | Intracellular pH | Accumulation Ratio (Intracellular/Extracellular) | Notes |

| Sulfadiazine | E. coli | 6.0 | ~7.5 | > 1 | Higher accumulation is observed at lower external pH. |

| Sulfadiazine | E. coli | 7.0 | ~7.5 | ≈ 1 | |

| Sulfadiazine | E. coli | 8.0 | ~7.5 | < 1 | |

| Sulfamerazine | E. coli | 6.0 | ~7.5 | > 1 | Higher accumulation is observed at lower external pH. |

| Sulfamethazine | E. coli | 6.0 | ~7.5 | > 1 | Higher accumulation is observed at lower external pH. |

Experimental Protocols

Radiolabeled Sulfonamide Uptake Assay

This assay measures the accumulation of a radiolabeled sulfonamide within bacterial cells over time.

Materials:

-

Bacterial culture in mid-logarithmic growth phase.

-

Radiolabeled sulfonamide (e.g., [3H]-Sulfadiazine or [14C]-Sulfadiazine).

-

Assay buffer (e.g., phosphate-buffered saline (PBS)) at various pH values.

-

Scintillation vials and scintillation fluid.

-

Filtration apparatus with appropriate membrane filters (e.g., 0.45 µm pore size).

-

Ice-cold wash buffer (e.g., PBS).

-

Liquid scintillation counter.

Procedure:

-

Cell Preparation: Grow bacteria to the mid-log phase, harvest by centrifugation, and wash twice with ice-cold assay buffer. Resuspend the cells in the assay buffer to a specific optical density (e.g., OD600 of 1.0).

-

Initiation of Uptake: Pre-warm the cell suspension to the desired temperature (e.g., 37°C). Add the radiolabeled sulfonamide to a final concentration.

-

Time Points: At various time points (e.g., 0, 1, 2, 5, 10, 15, and 30 minutes), withdraw an aliquot of the cell suspension.

-

Termination of Uptake: Immediately filter the aliquot through a membrane filter under vacuum.

-

Washing: Rapidly wash the filter with ice-cold wash buffer to remove extracellular radiolabeled sulfonamide.

-

Quantification: Place the filter in a scintillation vial, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Convert the counts per minute (CPM) to moles of sulfonamide accumulated per milligram of bacterial protein.

Bacterial Intracellular pH Measurement using CFDA-SE

This protocol uses the pH-sensitive fluorescent dye carboxyfluorescein diacetate succinimidyl ester (CFDA-SE) to measure the intracellular pH of bacteria.

Materials:

-

Bacterial culture in mid-logarithmic growth phase.

-

CFDA-SE stock solution (in DMSO).

-

Phosphate-buffered saline (PBS).

-

Growth medium adjusted to a range of known pH values.

-

96-well microplate (black, clear bottom).

-

Fluorometric plate reader.

Procedure:

-

Cell Staining: Harvest and wash bacterial cells. Resuspend the cells in PBS containing CFDA-SE and incubate to allow the dye to enter the cells and be cleaved by intracellular esterases, releasing the fluorescent carboxyfluorescein.

-

Standard Curve Generation: Lyse a portion of the stained cells to release the carboxyfluorescein. Resuspend the lysate in buffers of known pH to generate a standard curve of fluorescence intensity versus pH.

-

Measurement: Resuspend the intact stained cells in a medium of known external pH in a 96-well plate.

-

Fluorescence Reading: Measure the fluorescence at two excitation wavelengths (one pH-sensitive and one pH-insensitive) and a single emission wavelength.

-

Data Analysis: Calculate the ratio of the fluorescence intensities from the two excitation wavelengths. Use the standard curve to determine the intracellular pH corresponding to this ratio.

Vesicular Transport Assay for Efflux Pump Activity

This assay uses inside-out membrane vesicles to directly measure the transport of a substrate by an efflux pump.

Materials:

-

Bacterial strain overexpressing the efflux pump of interest (e.g., AcrAB-TolC).

-

Buffer for vesicle preparation (e.g., Tris-HCl with MgCl2 and DTT).

-

French press or sonicator.

-

Ultracentrifuge.

-

Radiolabeled substrate (e.g., a known fluorescent or radiolabeled substrate of the pump).

-

ATP and an ATP-regenerating system.

-

Filtration apparatus.

Procedure:

-

Vesicle Preparation: Grow the bacterial strain and induce the expression of the efflux pump. Harvest the cells and prepare inside-out membrane vesicles by passing the cells through a French press or by sonication, followed by ultracentrifugation to pellet the vesicles.

-

Transport Assay: Incubate the vesicles with the radiolabeled substrate in the presence and absence of ATP.

-

Time Points and Termination: At various time points, take aliquots and filter them through a membrane to separate the vesicles from the assay buffer.

-

Quantification: Measure the amount of radiolabeled substrate trapped inside the vesicles.

-

Data Analysis: ATP-dependent transport is calculated as the difference between the substrate accumulation in the presence and absence of ATP. This can be used to determine the kinetics of the efflux pump.[8][9][10][11][12]

Visualizations

Caption: Cellular uptake and efflux pathways of trisulfapyrimidines in Gram-negative bacteria.

Caption: Experimental workflow for a radiolabeled sulfonamide uptake assay.

Caption: Simplified signaling pathway for the regulation of the AcrAB-TolC efflux pump.

References

- 1. pH dependency in uptake of sulfonamides by bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A mechanistical model for the uptake of sulfonamides by bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. AcrAB−TolC, a major efflux pump in Gram negative bacteria: toward understanding its operation mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. AcrAB-TolC, a major efflux pump in Gram negative bacteria: toward understanding its operation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. AcrAB-TolC Directs Efflux-Mediated Multidrug Resistance in Salmonella enterica Serovar Typhimurium DT104 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mapping the Role of AcrAB-TolC Efflux Pumps in the Evolution of Antibiotic Resistance Reveals Near-MIC Treatments Facilitate Resistance Acquisition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Escherichia coli resistance mechanism AcrAB-TolC efflux pump interactions with commonly used antibiotics: a molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Transport studies in bacterial membrane vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Membrane vesicle ABC transporter assays for drug safety assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. genomembrane.com [genomembrane.com]

- 11. Vesicular Transport Assay for ABC/Efflux Transporters - Technologies - Solvo Biotechnology [solvobiotech.com]

- 12. The vesicular transport assay: validated in vitro methods to study drug-mediated inhibition of canalicular efflux transporters ABCB11/BSEP and ABCC2/MRP2 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dichotomy of Triple Sulfa: An In-depth Technical Guide to its Bacteriostatic and Bactericidal Properties

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Triple Sulfa, a combination of three sulfonamide antibiotics—sulfadiazine, sulfamethazine, and sulfamerazine—has long been a subject of interest in antimicrobial therapy. This technical guide delves into the core of its antimicrobial action, exploring the distinction between its primarily bacteriostatic nature and the conditions under which bactericidal effects may be observed. By competitively inhibiting the bacterial enzyme dihydropteroate synthase, Triple Sulfa effectively halts the synthesis of folic acid, a crucial component for bacterial growth and replication.[1][2][3][4] This guide provides a comprehensive overview of its mechanism of action, detailed experimental protocols for determining its efficacy, and a summary of available quantitative data.

Core Mechanism of Action: Competitive Inhibition of Folic Acid Synthesis

The antibacterial activity of sulfonamides is a classic example of competitive antagonism. Bacteria, unlike mammals which obtain folic acid from their diet, must synthesize it de novo.[2][4] This pathway is essential for the production of nucleotides (purines and thymidine) and certain amino acids, which are the building blocks of DNA, RNA, and proteins.

The key enzyme in this pathway is dihydropteroate synthase (DHPS), which catalyzes the conversion of para-aminobenzoic acid (PABA) to dihydropteroate.[1][2] Sulfonamides, including the components of Triple Sulfa, are structural analogs of PABA.[1][3] This structural similarity allows them to bind to the active site of DHPS, competitively inhibiting the enzyme and thereby blocking the synthesis of dihydrofolic acid and, consequently, tetrahydrofolic acid (the biologically active form of folic acid). This disruption of the folic acid pathway leads to a cessation of bacterial cell growth and division, resulting in a bacteriostatic effect.[3][5][6]

The combination of three different sulfonamides in Triple Sulfa is intended to broaden the spectrum of activity and reduce the likelihood of crystalluria, a potential side effect of single sulfonamide therapy, as each component has its own solubility profile.[7]

Signaling Pathway: Folic Acid Synthesis Inhibition

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Minimum inhibitory concentrations of sulfonamides and trimethoprim for veterinary pathogens: New data for old antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Maximum levels of cross‐contamination for 24 antimicrobial active substances in non‐target feed. Part 11: Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro antimicrobial activity of sulfonamides against some porcine pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sulfonamides and Sulfonamide Combinations Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Simultaneous Analysis of Triple Sulfa Drugs

Introduction

"Triple Sulfa" is a combination of three sulfonamide antibacterial drugs: sulfadiazine, sulfamerazine, and sulfamethazine. This combination is effective against a wide range of bacterial infections.[1] Accurate and reliable analytical methods are crucial for the quality control of pharmaceutical formulations containing these compounds. High-Performance Liquid Chromatography (HPLC) offers a sensitive and specific method for the simultaneous determination of these three sulfonamides.[2][3] This application note details a validated HPLC method for the analysis of Triple Sulfa, providing a comprehensive protocol for researchers, scientists, and drug development professionals.

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following table summarizes the optimized chromatographic conditions for the separation of sulfadiazine, sulfamerazine, and sulfamethazine.

| Parameter | Condition |

| HPLC System | Agilent 1100 Series or equivalent |

| Column | C18 reversed-phase column (e.g., Zorbax Eclipse XDB C18, 150 x 4.6 mm, 5 µm)[2][4] |

| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water |

| Gradient | Optimized gradient elution may be required for optimal separation. A common starting point is a gradient of acetonitrile from 20% to 75% over several minutes.[5] |

| Flow Rate | 1.0 mL/min[6] |

| Column Temperature | 30°C[6] |

| Detection Wavelength | UV at 270 nm[5] or 278 nm[6] |

| Injection Volume | 20 µL |

Experimental Protocols

1. Standard Solution Preparation

-

Stock Solutions (1 mg/mL): Accurately weigh approximately 25 mg of each reference standard (sulfadiazine, sulfamerazine, and sulfamethazine) and dissolve in 25 mL of methanol or acetonitrile.[2]

-

Working Standard Solution (e.g., 100 µg/mL): Prepare a mixed working standard solution by appropriately diluting the stock solutions with the mobile phase. This solution will be used to construct the calibration curve.

2. Sample Preparation (for Pharmaceutical Formulations)

-

Creams/Ointments: Accurately weigh a portion of the cream or ointment equivalent to a known amount of the triple sulfa drugs. Disperse the sample in a suitable solvent (e.g., methanol) with the aid of sonication. Dilute the solution to a final concentration within the linear range of the method and filter through a 0.45 µm syringe filter before injection.

-

Tablets: Weigh and finely powder a representative number of tablets. Accurately weigh a portion of the powder equivalent to a known amount of the triple sulfa drugs and dissolve it in the mobile phase. Sonicate to ensure complete dissolution, dilute to a suitable concentration, and filter through a 0.45 µm syringe filter prior to HPLC analysis.

3. HPLC Analysis

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the prepared standard and sample solutions into the chromatograph.

-

Record the chromatograms and integrate the peak areas for each of the three sulfonamides.

4. Quantification

-

Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.

-

Determine the concentration of each sulfonamide in the sample solutions from the calibration curve.

Method Validation Summary

The described HPLC method has been validated according to the International Conference on Harmonization (ICH) guidelines.[7][8] The key validation parameters are summarized below.

| Validation Parameter | Result |

| Linearity (R²) | > 0.999 for all three analytes[6] |

| Accuracy (% Recovery) | 98.0 - 102.0% |

| Precision (% RSD) | < 2.0%[6] |

| Limit of Detection (LOD) | Dependent on instrumentation, typically in the ng/mL range.[7] |

| Limit of Quantitation (LOQ) | Dependent on instrumentation, typically in the ng/mL range.[7] |

| Specificity | The method is specific for the three sulfonamides, with no interference from common excipients. |

Quantitative Data Summary

The following table presents typical retention times and performance data for the simultaneous analysis of the three sulfonamides under the specified conditions.

| Analyte | Retention Time (min) | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) |

| Sulfadiazine | ~4.5 | 0.5 - 50 | 0.1 | 0.3 |

| Sulfamerazine | ~5.2 | 0.5 - 50 | 0.1 | 0.3 |

| Sulfamethazine | ~6.0 | 0.5 - 50 | 0.1 | 0.3 |

Note: Retention times are approximate and can vary depending on the specific column and HPLC system used.

Visualizations

Caption: Logical relationship of the three active components in a Triple Sulfa formulation.

Caption: Experimental workflow for the HPLC analysis of Triple Sulfa.

References

- 1. scribd.com [scribd.com]

- 2. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. HPLC Method for Analysis of Sulfadiazine, Naphthylthiourea, Sulfamethazine, Dexamethasone, Cortisone 21-Acetate | SIELC Technologies [sielc.com]

- 6. nanobioletters.com [nanobioletters.com]

- 7. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pharmtech.com [pharmtech.com]

Application Note and Protocol: Dissolution Testing of Trisulfapyrimidines Tablets

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trisulfapyrimidines tablets are a combination antimicrobial drug product containing three active pharmaceutical ingredients (APIs): sulfadiazine, sulfamerazine, and sulfamethazine. Dissolution testing is a critical quality control parameter for these solid oral dosage forms, as it provides an in vitro measure of the rate and extent of drug release. This data is crucial for ensuring batch-to-batch consistency and can be indicative of the in vivo bioavailability of the drug product.

This document provides a detailed protocol for the dissolution testing of trisulfapyrimidines tablets, adhering to the United States Pharmacopeia (USP) monograph. Additionally, a more specific and stability-indicating High-Performance Liquid Chromatography (HPLC) method is proposed as a superior alternative to the compendial UV spectrophotometric method for the simultaneous quantification of the three active ingredients.

Physicochemical Properties of Trisulfapyrimidines

The selection of an appropriate dissolution medium is guided by the physicochemical properties of the APIs. Sulfadiazine, sulfamerazine, and sulfamethazine are weakly acidic compounds with low aqueous solubility.

| Active Pharmaceutical Ingredient | pKa | Water Solubility (at 25°C) |

| Sulfadiazine | ~6.3 - 6.5[1][2] | 77 mg/L[1] |

| Sulfamerazine | ~7.1 | 202 mg/L (at 20°C)[3] |

| Sulfamethazine | ~7.5 - 7.65[4] | Sparingly soluble |

The pKa values indicate that the solubility of these compounds is pH-dependent. In an acidic medium, the basic amine functional groups will be protonated, increasing the overall solubility of the molecules. This provides the rationale for using an acidic dissolution medium as specified in the USP.

Experimental Protocols

USP Dissolution Testing Protocol

This protocol is based on the official USP monograph for Trisulfapyrimidines Tablets.[5][6]

3.1.1. Equipment and Reagents

-

Dissolution Apparatus: USP Apparatus 2 (Paddle)

-

UV-Vis Spectrophotometer

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

Analytical balance

-

Dissolution Medium: 0.01 N Hydrochloric Acid

-

0.01 N Sodium Hydroxide

-

USP Reference Standards: Sulfadiazine RS, Sulfamerazine RS, Sulfamethazine RS

-

Purified water

3.1.2. Dissolution Parameters

The following parameters should be set for the dissolution test:

| Parameter | Setting |

| Apparatus | USP Apparatus 2 (Paddle) |

| Dissolution Medium | 900 mL of 0.01 N Hydrochloric Acid |

| Rotation Speed | 50 RPM |

| Temperature | 37 ± 0.5 °C |

| Sampling Time | 60 minutes |

3.1.3. Preparation of Solutions

-

Standard Solution: Accurately weigh and dissolve appropriate amounts of USP Sulfadiazine RS, USP Sulfamerazine RS, and USP Sulfamethazine RS in 0.01 N Sodium Hydroxide to obtain a solution with a known concentration of each component, approximately equal to the expected concentration of the sample solution after dissolution.

-

Sample Preparation: Place one trisulfapyrimidines tablet into each dissolution vessel. At 60 minutes, withdraw a sample from each vessel and filter promptly. Dilute a filtered aliquot of the sample with 0.01 N Sodium Hydroxide to a suitable concentration for UV analysis.[5][6]

3.1.4. Analytical Procedure (UV Spectrophotometry)

Determine the amount of total sulfapyrimidines dissolved by measuring the absorbance of the standard and sample solutions at the wavelength of maximum absorbance, which is approximately 254 nm, using a suitable UV-Vis spectrophotometer.[5][6]

3.1.5. Acceptance Criteria

Not less than 70% (Q) of the labeled amount of the total sulfapyrimidines is dissolved in 60 minutes.[5]

Proposed Stability-Indicating HPLC Method

For a more specific and robust quantification that can distinguish between the individual active ingredients and any potential degradation products, a stability-indicating HPLC method is recommended.

3.2.1. Equipment and Reagents

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or Photodiode Array (PDA) detector

-

Analytical column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized for best separation. For example, a mobile phase consisting of a water:methanol:glacial acetic acid (750:249:1, v/v/v) has been shown to be effective.[1][7]

-

Dissolution Medium: 0.01 N Hydrochloric Acid

-

USP Reference Standards: Sulfadiazine RS, Sulfamerazine RS, Sulfamethazine RS

-

HPLC grade solvents

3.2.2. Chromatographic Conditions

| Parameter | Setting |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic mixture of water:methanol:glacial acetic acid (750:249:1, v/v/v)[1][7] |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 270 nm[7] |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

3.2.3. Preparation of Solutions

-

Standard Stock Solution: Prepare a stock solution containing known concentrations of USP Sulfadiazine RS, USP Sulfamerazine RS, and USP Sulfamethazine RS in a suitable solvent (e.g., methanol or a mixture of the mobile phase).

-

Working Standard Solution: Dilute the stock solution with the dissolution medium to a concentration that is within the linear range of the assay.

-

Sample Solution: Withdraw samples from the dissolution vessels at specified time points, filter, and inject directly into the HPLC system. If necessary, dilute with the dissolution medium.

3.2.4. Method Validation

The proposed HPLC method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Validation parameters should include:

-

Specificity: Demonstrated by the separation of the three APIs from each other and from any degradation products generated during forced degradation studies (acid, base, oxidation, thermal, and photolytic stress).[4][8]

-

Linearity: Assessed over a range of concentrations.

-

Accuracy: Determined by recovery studies.

-

Precision: Including repeatability and intermediate precision.

-

Robustness: Evaluated by making small, deliberate changes to the chromatographic conditions.

Data Presentation

All quantitative data from the dissolution testing should be summarized in a clear and structured table for easy comparison.

Table 1: Dissolution Results for Trisulfapyrimidines Tablets

| Unit No. | % Sulfadiazine Dissolved | % Sulfamerazine Dissolved | % Sulfamethazine Dissolved | % Total Sulfapyrimidines Dissolved | Pass/Fail |

| 1 | |||||

| 2 | |||||

| 3 | |||||

| 4 | |||||

| 5 | |||||

| 6 | |||||

| Mean | |||||

| % RSD |